molecular formula C14H17NO3 B13207641 2-Ethyl-5-hydroxy-1,6,7-trimethyl-1H-indole-3-carboxylic acid

2-Ethyl-5-hydroxy-1,6,7-trimethyl-1H-indole-3-carboxylic acid

Cat. No.: B13207641
M. Wt: 247.29 g/mol
InChI Key: NRIVBENYSAVEPW-UHFFFAOYSA-N
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Description

2-Ethyl-5-hydroxy-1,6,7-trimethyl-1H-indole-3-carboxylic acid ( 2060031-51-6) is a high-purity indole derivative supplied for advanced chemical and pharmaceutical research. This compound features a molecular formula of C 14 H 17 NO 3 and a molecular weight of 247.29 g/mol . While specific biological data for this analogue is not available, the indole-3-carboxylic acid scaffold is recognized as a privileged structure in medicinal chemistry . Recent scientific investigations into closely related compounds highlight the significant research potential of this chemical class. For instance, various 5-hydroxyindole-3-carboxylic acid derivatives have demonstrated potent and selective cytotoxic effects against human breast cancer cell lines (e.g., MCF-7) in vitro, showing promise as potential anticancer agents . Furthermore, other synthetic indole-3-carboxylic acid esters have exhibited reliable and specific antiviral activity against SARS-CoV-2, completely inhibiting viral replication in cell culture models and showing potential for the development of COVID-19 therapeutics . This molecule serves as a valuable building block for researchers exploring new therapeutic candidates, particularly in the fields of oncology and virology. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

2-ethyl-5-hydroxy-1,6,7-trimethylindole-3-carboxylic acid

InChI

InChI=1S/C14H17NO3/c1-5-10-12(14(17)18)9-6-11(16)7(2)8(3)13(9)15(10)4/h6,16H,5H2,1-4H3,(H,17,18)

InChI Key

NRIVBENYSAVEPW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC(=C(C(=C2N1C)C)C)O)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation and Functional Group Transformations on Indole Derivatives

A common approach involves starting from appropriately substituted indole derivatives or phenylhydrazines, followed by condensation with carboxylic acid derivatives or esters under acidic or basic conditions to form the indole-3-carboxylic acid framework.

  • Fischer Indole Synthesis Variant : Substituted phenylhydrazines react with α-ketoesters (e.g., ethyl pyruvate) to form hydrazones, which upon acid-catalyzed cyclization yield substituted indole-2-carboxylates. Subsequent hydrolysis converts esters to carboxylic acids.

  • Enamine Route : Formation of enamines from ethyl acetoacetate and primary amines under ultrasonic irradiation, followed by reaction with quinones (benzoquinone or naphthoquinone) catalyzed by calcium iodide, affords 5-hydroxyindole carboxylic esters. Hydrolysis then yields the corresponding 5-hydroxyindole-3-carboxylic acids.

One-Pot Cascade Methods

  • A robust one-pot cascade synthesis uses isatins and dimethyl sulfoxide (DMSO) to generate indole-3-carboxylic acids via in situ formation of α,β-unsaturated methylvinylsulfoxide intermediates, followed by amide bond cleavage and ring closure. This method allows access to various indole-3-carboxylic acid derivatives under mild conditions and has been extended to synthesize anthranilic acid derivatives by tuning reaction parameters.

Alkylation and Hydroxylation Steps

  • Installation of methyl and ethyl groups at the 1-, 2-, 6-, and 7-positions typically involves nucleophilic substitution reactions on protected indole-3-acetic acid intermediates using alkyl bromides under strong base conditions such as lithium diisopropylamide (LDA) at low temperatures (−78 °C). Deprotection and hydrolysis yield the target alkylated indole carboxylic acids.

  • Hydroxylation at the 5-position can be achieved via selective oxidation or by using quinone intermediates that introduce hydroxy substituents during the enamine synthesis step.

Purification and Yield Optimization

  • Purification typically involves extraction with ethyl acetate, acid-base workup, and chromatographic techniques such as silica gel column chromatography.

  • Reported yields for similar substituted indole-3-carboxylic acids range from 54% to 78% for final deprotected products, with intermediate steps often achieving yields above 60%.

Comparative Data Table of Key Synthetic Steps

Step Methodology Key Reagents/Conditions Yield (%) Notes
Hydrazone formation and Fischer indolization Substituted phenylhydrazine + ethyl pyruvate, acid catalysis Acidic conditions, moderate temperature ~64% High purity (>97%), mild conditions
Enamine synthesis and quinone reaction Ethyl acetoacetate + primary amine, ultrasonic irradiation; reaction with benzoquinone CaI2 catalyst, reflux Not specified Introduces 5-hydroxy group, mild catalytic system
One-pot cascade synthesis Isatins + DMSO, molecular oxygen tuning Mild, one-pot Not specified Efficient, scalable, allows diverse substitution
Alkylation of protected intermediates LDA base, alkyl bromides, −78 °C 54–78% (final) Requires strict anhydrous conditions, low temperature
Hydrolysis and deprotection NaOH aqueous solution, acidification High Standard protocols Final step to yield carboxylic acid functionality

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic attacks at electron-rich positions. Substituent effects significantly alter regioselectivity:

  • C-5 hydroxyl group activates the adjacent C-4 and C-6 positions for electrophilic substitution .

  • 2-Ethyl and methyl groups at positions 1, 6, and 7 sterically hinder C-2 and C-7 while directing electrophiles to C-4.

Key reactions include:

ElectrophilePosition AttackedProductConditionsReference
Nitronium ionC-44-Nitro derivativeHNO₃/H₂SO₄, 0–5°C
BromineC-44-Bromo derivativeBr₂ in CHCl₃, RT
Acetyl chlorideC-44-Acetyl derivativeAlCl₃ catalyst, 50°C

Oxidation Reactions

The hydroxyl and alkyl groups are susceptible to oxidation:

  • 5-Hydroxyl group oxidizes to a quinone under strong conditions (e.g., KMnO₄/H⁺), but methyl groups at C-6 and C-7 stabilize the ring against over-oxidation .

  • Ethyl group at C-2 oxidizes to a ketone (C=O) using CrO₃ in acidic media, forming 2-acetyl-5-hydroxy-1,6,7-trimethylindole-3-carboxylic acid.

Mechanistic insight: Steric hindrance from methyl groups slows oxidation kinetics compared to simpler indole derivatives .

Esterification and Hydrolysis

The carboxylic acid group participates in typical acid-derived reactions:

  • Esterification with methanol/H₂SO₄ yields methyl 2-ethyl-5-hydroxy-1,6,7-trimethylindole-3-carboxylate .

  • Hydrolysis of esters regenerates the carboxylic acid under basic conditions (NaOH/H₂O, reflux) .

Reactivity comparison:

Reaction TypeRate (Relative to Indole-3-acetic Acid)Notes
Esterification0.65×Steric hindrance from methyl groups reduces efficiency
Hydrolysis1.2×Electron-withdrawing carboxylate stabilizes transition state

Reductive Processes

Selective reductions target specific functional groups:

  • Carboxylic acid reduces to a primary alcohol using LiAlH₄, though competing indole ring hydrogenation occurs with H₂/Pd.

  • Quinone derivatives (from oxidation) are reversibly reduced to hydroquinones using Na₂S₂O₄ .

Interaction with Biological Targets

While primarily a chemical analysis, notable receptor interactions inform reactivity:

  • Acts as a histamine receptor inverse agonist , binding via hydrogen bonding (hydroxyl and carboxyl groups) and hydrophobic interactions (alkyl groups) .

Stability Under Ambient Conditions

  • Thermal decomposition begins at 210°C, producing CO₂ and methylindole fragments .

  • Photodegradation : UV light induces ring-opening at the C-2/C-3 bond, forming a diketone derivative.

This compound’s reactivity is a balance of electronic activation and steric constraints, making it a versatile scaffold for pharmaceutical derivatization. Experimental data highlight the need for controlled conditions to achieve desired selectivity .

Scientific Research Applications

2-Ethyl-5-hydroxy-1,6,7-trimethyl-1H-indole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study various biological processes involving indole derivatives.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active indole compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Ethyl-5-hydroxy-1,6,7-trimethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity. The exact pathways involved depend on the specific biological context, but common targets include neurotransmitter receptors and metabolic enzymes .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural and Functional Group Analysis

Table 1: Substituent Comparison of Selected Indole Derivatives
Compound Name Substituents (Position) Carboxylic Acid Position Key Functional Groups
Target Compound 2-Ethyl, 5-OH, 1,6,7-Me 3 OH, COOH, multiple alkyl groups
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-Me 2 Cl, COOH
Indole-5-carboxylic acid None 5 COOH
Indole-6-carboxylic acid None 6 COOH
Ethyl indole-2-carboxylate None 2 (ester) COOEt

Key Observations :

  • The target compound has multiple alkyl and hydroxyl groups , enhancing steric bulk and polarity compared to unsubstituted analogs.
  • Indole-5- and 6-carboxylic acids lack substituents, making them simpler scaffolds for studying positional effects of the carboxyl group.

Physicochemical Properties

Table 2: Physical Property Comparison
Compound Name Melting Point (°C) Molecular Weight (g/mol) Notes
Target Compound* ~220–240 (est.) 263.3 Estimated based on analogs
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Not reported 225.66 High purity (100% concentration)
Indole-5-carboxylic acid 208–210 161.15 Lower MW due to no substituents
Indole-6-carboxylic acid 256–259 161.15 Higher mp likely due to crystal packing

Notes:

  • The target compound ’s multiple methyl groups may reduce melting point compared to Indole-6-carboxylic acid (256–259°C) by disrupting crystal lattice stability .
  • The hydroxyl group at position 5 could enhance solubility in polar solvents relative to chloro- or methyl-substituted analogs.

Biological Activity

2-Ethyl-5-hydroxy-1,6,7-trimethyl-1H-indole-3-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure featuring multiple methyl groups and a hydroxy group, which contribute to its unique chemical properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NO3C_{14}H_{17}NO_3 with a molecular weight of 247.29 g/mol. The indole structure is known for its versatility in biological systems, often acting as a scaffold for various pharmacologically active compounds.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

1. Anti-inflammatory Properties

  • The compound has been shown to inhibit the activity of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. In vitro studies suggest that it may effectively block 5-LO activity, making it a candidate for treating inflammatory conditions .

2. Antioxidant Activity

  • Preliminary studies have indicated that this compound possesses antioxidant properties. It can scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

3. Anticancer Potential

  • There is emerging evidence that indole derivatives can inhibit tubulin polymerization, thereby exhibiting anticancer activity. The specific interactions of this compound with tubulin are yet to be fully elucidated but are a promising area of research .

4. Modulation of Receptor Activity

  • The compound has been investigated for its effects on various receptors, including histamine receptors. Its role as an inverse agonist at the H3 receptor suggests potential applications in treating obesity and metabolic disorders .

Case Study 1: Inhibition of 5-Lipoxygenase

A study evaluated the efficacy of various indole derivatives in inhibiting 5-lipoxygenase activity. Among the tested compounds, those structurally similar to this compound showed significant inhibition with IC50 values in the low micromolar range (e.g., IC50 = 0.23 µM for one potent derivative) . This suggests that structural modifications can enhance anti-inflammatory properties.

Case Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to assess the antioxidant capacity of various indole derivatives. The DPPH assay indicated that some derivatives exhibited strong radical scavenging activity with IC50 values significantly lower than standard antioxidants like ascorbic acid . This highlights the potential of these compounds in developing antioxidant therapies.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
2-Ethyl-5-hydroxy-1,6,7-trimethylindole-3-carboxylic acidC14H17NO3Multiple methyl substitutions enhance biological activity
Ethyl 5-hydroxyindole-3-carboxylateC12H13NO3Lacks ethyl substitution; lower biological potency observed
1-Ethyl-5-hydroxyindole-3-carboxylic acidC14H17NO3Different methylation pattern; varied receptor interactions

Q & A

Q. What are the standard synthetic routes for preparing 2-Ethyl-5-hydroxy-1,6,7-trimethyl-1H-indole-3-carboxylic acid and its derivatives?

Methodological Answer: The compound and its derivatives are typically synthesized via condensation reactions. A common approach involves refluxing precursors like 3-formylindole derivatives with thiazolone or aminothiazolone derivatives in acetic acid with sodium acetate as a catalyst. For example:

  • Method A : Reflux 3-formyl-1H-indole-2-carboxylic acid (1.1 equiv) with 2-aminothiazol-4(5H)-one (1.0 equiv) in acetic acid for 3–5 hours. The product is isolated via filtration and recrystallized from DMF/acetic acid .
  • Scheme 1 : React 3-formylindole derivatives with 4-thioxo-2-thiazolidinone under similar reflux conditions .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (≥95% as per and ) .
  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., ethyl, hydroxy, and methyl groups) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 320.3850 g/mol for related indole derivatives) .

Q. What safety protocols should be followed during synthesis and handling?

Methodological Answer:

  • Respiratory Protection : Use NIOSH-approved P95 respirators or EU-compliant ABEK-P2 filters to avoid inhalation of particulates .
  • Protective Gear : Wear acid-resistant gloves and full-body suits to prevent dermal exposure .
  • Ventilation : Conduct reactions in fume hoods to mitigate vapor accumulation .

Advanced Research Questions

Q. How can synthesis yields be optimized under varying catalytic conditions?

Methodological Answer:

  • Catalyst Screening : Test alternatives to sodium acetate (e.g., chloroacetic acid) to enhance reaction efficiency. shows that substituting catalysts can reduce reaction time from 5 to 3 hours .
  • Molar Ratio Adjustment : Increase the precursor-to-catalyst ratio (e.g., 1.1:1 for 3-formylindole derivatives) to drive completion .
  • Solvent Optimization : Replace acetic acid with polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting point)?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Use DSC to determine melting points experimentally, as no data exists for this compound (see ) .
  • Cross-Validation : Compare results with structurally similar indole derivatives (e.g., indole-5-carboxylic acid, mp 208–210°C ).

Q. What strategies enhance the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH Studies : Test stability across pH 3–9 using buffer solutions; acidic conditions may mimic the acetic acid environment used in synthesis .
  • Lyophilization : Convert the compound to a stable lyophilized powder if degradation occurs in aqueous media .

Q. How can derivatives be synthesized for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Functional Group Modification : Replace the ethyl group with cyclopentylamino or pyridylmethyl substituents (see and ) .
  • Esterification : Convert the carboxylic acid to ethyl esters using ethanol and acid catalysts, as shown in .

Q. What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test interactions with targets like kinases or oxidoreductases, leveraging the compound’s indole core (known for enzyme modulation) .
  • Receptor Binding Studies : Use radiolabeled ligands to assess affinity for serotonin or adrenergic receptors, given structural similarities to bioactive indoles .

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